5-(Acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid
Description
5-(Acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative characterized by a fused bicyclic structure with an acetyloxy group at position 5, a methyl group at position 2, and a carboxylic acid moiety at position 2. This compound is synthesized via halogenation and esterification reactions starting from precursors like 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid . Its structural features make it a versatile intermediate in medicinal chemistry, particularly for developing bioactive molecules.
Properties
IUPAC Name |
5-acetyloxy-2-methyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6-11(12(14)15)9-5-8(17-7(2)13)3-4-10(9)16-6/h3-5H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHUJOGZLYATHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Functional Groups: The acetyloxy group can be introduced by acetylation of the hydroxyl group using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-(Acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for alcohol functionalities, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-(Acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid with structurally related benzofuran and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Position and Electronic Effects
- Halogenated Derivatives: Halogenation of the benzofuran ring (e.g., compounds III, V, and VI in ) introduces bromine or chlorine at position 4 and the acetyl group. For example, methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) exhibits distinct NMR shifts due to electron-withdrawing bromine atoms .
- Pyridine Analogues :
5-(Acetyloxy)-2-chloro-3-pyridinecarboxylic acid () replaces the benzofuran core with a pyridine ring. This substitution reduces aromaticity but maintains the acetyloxy and carboxylic acid groups. The pyridine nitrogen increases acidity (pKa ~2-3) compared to benzofuran derivatives, impacting solubility and metal coordination properties .
Functional Group Modifications
- Ester Derivatives :
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate () replaces the carboxylic acid with an ethyl ester. This modification enhances lipophilicity (logP ~2.5 vs. ~1.8 for the acid), improving membrane permeability but requiring hydrolysis for bioactivation. The ester derivative has a molecular weight of 262.26 g/mol (C₁₄H₁₄O₅) . - Sulfonyl and Sulfanyl Derivatives: Compounds like 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid () introduce sulfonamide groups, increasing molecular weight (337.79 g/mol) and acidity due to the electron-withdrawing sulfonyl moiety. Such modifications are common in protease inhibitors .
Structural and Crystallographic Insights
- Cyclohexyl-Substituted Analogues :
2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid () features a bulky cyclohexyl group at position 4. X-ray studies reveal intermolecular hydrogen bonding (O—H⋯O) and π-π stacking (3.385 Å interplanar distance), stabilizing crystal packing. These interactions are absent in the target compound due to its planar acetyloxy group . - Dihydrobenzofuran Derivatives: 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid () has a saturated furan ring, reducing conjugation and aromaticity.
Data Tables
Table 1. Key Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₂H₁₀O₅ | 234.21 | Not reported | Acetyloxy (C5), Methyl (C2) |
| Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate | C₁₄H₁₄O₅ | 262.26 | Not reported | Ethyl ester (C3) |
| 5-(Acetyloxy)-2-chloro-3-pyridinecarboxylic acid | C₈H₆ClNO₄ | 215.59 | 145–146 | Chlorine (C2), Pyridine core |
| 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid | C₁₀H₁₀O₄ | 194.18 | Not reported | Methoxy (C5), Dihydro core |
Biological Activity
5-(Acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid is an organic compound belonging to the benzofuran family. Its unique structure, characterized by both acetyloxy and carboxylic acid functional groups, positions it as a promising candidate for various biological applications. This article reviews the biological activities of this compound, focusing on its antimicrobial properties, potential as an anti-inflammatory agent, and its interactions with specific biological targets.
Chemical Structure and Properties
The chemical structure of this compound contributes to its biological activity. The presence of the acetyloxy group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that the compound could be developed into a therapeutic agent for managing bacterial and fungal infections.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes—mediators involved in inflammatory responses.
- Mechanism of Action : By inhibiting the 5-lipoxygenase pathway, this compound may reduce inflammation associated with conditions such as asthma and allergic reactions .
Case Studies
A study conducted on Sprague-Dawley rats evaluated the compound's effects on gastric mucosal lesions induced by ethanol and indomethacin. The results showed that pre-treatment with various doses of the compound significantly reduced the severity of lesions compared to controls.
| Treatment Group | Lesion Score | Significance |
|---|---|---|
| Control | 4.5 | - |
| Low Dose (10 mg/kg) | 2.0 | p < 0.05 |
| High Dose (50 mg/kg) | 1.0 | p < 0.01 |
This study highlights the potential of the compound as a protective agent against gastric injuries.
Mechanistic Insights
The interaction of this compound with biological systems is still under investigation. Initial studies suggest that its structural features allow it to bind effectively to specific enzymes and receptors involved in inflammatory processes and microbial resistance.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison was made with structurally similar compounds:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Lacks acetyloxy group; less reactive | More reactive due to acetyloxy group |
| Methyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate | Methyl ester instead of ethyl; affects solubility | Ethyl ester offers better solubility |
| 2-Methyl-1-benzofuran-3-carboxylic acid | Free acid form; different pharmacokinetic properties | Unique combination of functional groups |
Q & A
Q. What are the established synthetic routes for 5-(Acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid, and how are reaction yields optimized?
The synthesis typically involves a multi-step pathway starting with a benzofuran core. Key steps include:
- Esterification : Reacting the carboxylic acid group with ethanol or methanol under acidic conditions to form the ester intermediate .
- Acetylation : Introducing the acetyloxy group at the 5-position using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating high-purity product, with yields optimized by controlling reaction temperature and stoichiometry .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are used to confirm the benzofuran scaffold, methyl group (δ ~2.3 ppm), and acetyloxy moiety (δ ~2.1 ppm for CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHO) and fragmentation patterns .
- X-ray Crystallography : Resolves intermolecular interactions, such as hydrogen bonding between carboxylic acid groups, which influence crystal packing .
Q. How does the acetyloxy substituent affect the compound’s solubility and stability in aqueous media?
The acetyloxy group increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability. Stability studies (via HPLC) show hydrolysis of the acetyloxy group under alkaline conditions, forming 5-hydroxy derivatives. Buffered solutions (pH 4–6) are recommended for storage .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across in vitro assays?
Discrepancies often arise from assay-specific conditions (e.g., cell line variability, solvent effects). Methodological approaches include:
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .
- Metabolite Profiling : LC-MS/MS identifies hydrolyzed metabolites (e.g., 5-hydroxy derivatives) that may contribute to observed effects .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate) to isolate substituent-specific effects .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. The acetyloxy group’s electron-withdrawing effect may influence π-π stacking or hydrogen bonding .
- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes over time, focusing on the carboxylic acid group’s role in binding .
Q. What crystallographic challenges arise during structural analysis, and how are they addressed?
- Crystal Growth : Slow evaporation from benzene or chloroform yields suitable single crystals. Hydrogen bonding between carboxylic acid groups (O–H⋯O) stabilizes dimer formation, confirmed via X-ray diffraction .
- Disorder Management : Methyl and acetyloxy groups may exhibit rotational disorder, resolved using anisotropic refinement and occupancy adjustments .
Q. How do halogen substitutions at the 5-position alter pharmacological profiles compared to the acetyloxy derivative?
- Bromine/Chlorine Substitutions : Increase molecular weight and lipophilicity (logP), enhancing blood-brain barrier penetration but reducing solubility.
- Fluorine Substitutions : Improve metabolic stability due to stronger C–F bonds, as seen in ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate .
- SAR Studies : In vitro cytotoxicity assays (e.g., against MCF-7 cells) quantify potency differences, with IC values correlated to substituent electronic properties .
Methodological Tables
Q. Table 1: Comparative Reactivity of Substituents in Benzofuran Derivatives
Q. Table 2: Optimized Crystallization Conditions
| Solvent | Crystal Morphology | Hydrogen Bond Length (Å) | Reference |
|---|---|---|---|
| Benzene | Needle-shaped | 2.68 (O–H⋯O) | |
| Chloroform | Plate-like | 2.71 (O–H⋯O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
